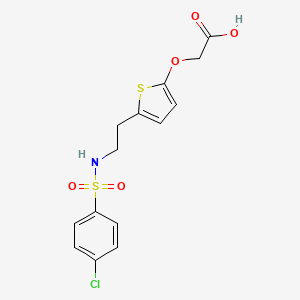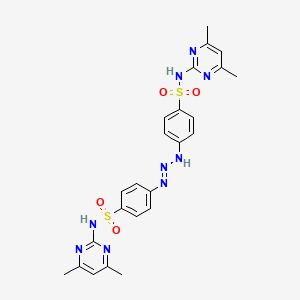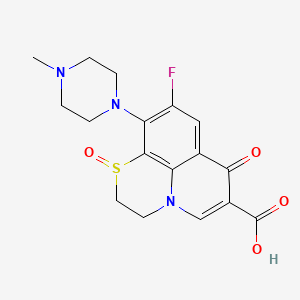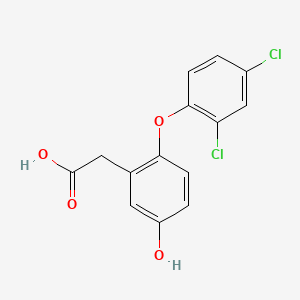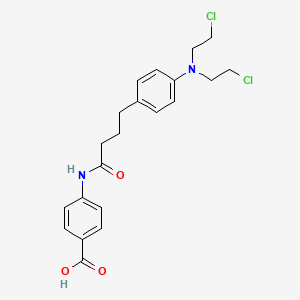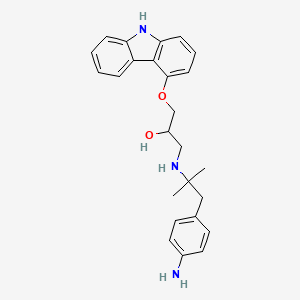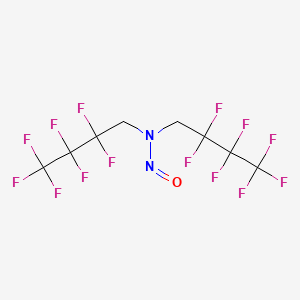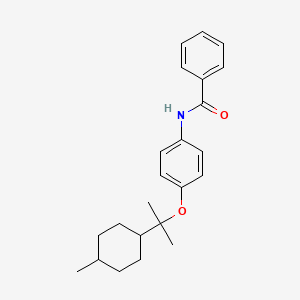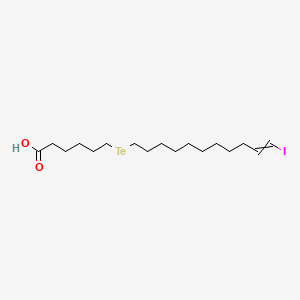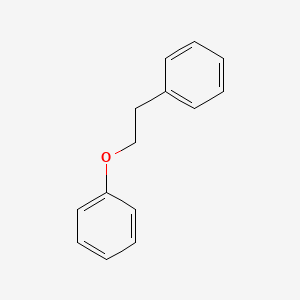
Sc-alpha alpha delta 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Sc-alpha alpha delta 9 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The compound is typically synthesized through a series of reactions including amidation, esterification, and carbamoylation. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity . Industrial production methods are similar but scaled up to accommodate larger quantities, with additional purification steps to meet regulatory standards.
Analyse Chemischer Reaktionen
Sc-alpha alpha delta 9 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Sc-alpha alpha delta 9 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study phospholipid metabolism and enzyme inhibition.
Biology: The compound’s ability to inhibit phospholipase C makes it a valuable tool for studying cell signaling pathways.
Wirkmechanismus
Sc-alpha alpha delta 9 exerts its effects primarily through the inhibition of phospholipase C. This enzyme plays a crucial role in the hydrolysis of phospholipids, leading to the generation of second messengers involved in cell signaling. By inhibiting phospholipase C, this compound disrupts these signaling pathways, resulting in reduced cell proliferation and oncogenic activity . The compound’s structural resemblance to phospholipids allows it to effectively bind to the enzyme’s active site, blocking its activity .
Vergleich Mit ähnlichen Verbindungen
Sc-alpha alpha delta 9 is unique in its dual functionality as both a phospholipase C inhibitor and an anti-proliferative agent. Similar compounds include:
Eigenschaften
CAS-Nummer |
219905-91-6 |
|---|---|
Molekularformel |
C40H48N4O6 |
Molekulargewicht |
680.8 g/mol |
IUPAC-Name |
5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49) |
InChI-Schlüssel |
WEKFGLUSHCQPGG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |
Synonyme |
4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid SC alphaalphadelta9 SC-alphaalphadelta9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



